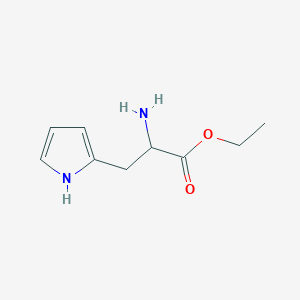
1-(5-Methylisoxazol-4-yl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring attached to a carboxylic acid group and a 5-methyl-1,2-oxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid typically involves the formation of the oxazole ring followed by the attachment of the cyclobutane carboxylic acid moiety. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The resulting oxazolines can then be oxidized to oxazoles using reagents like manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of flow chemistry and the use of continuous reactors could be applied to scale up the synthesis, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines yields oxazoles, while reduction of the carboxylic acid group yields the corresponding alcohol.
Applications De Recherche Scientifique
1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The carboxylic acid group can form ionic bonds with positively charged residues in proteins, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Oxazole: A parent compound with similar structural features but lacking the cyclobutane carboxylic acid moiety.
Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.
Cyclobutane Carboxylic Acid: A simpler compound without the oxazole ring.
Uniqueness
1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid is unique due to the combination of the oxazole ring and the cyclobutane carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
1-(5-methyl-1,2-oxazol-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-6-7(5-10-13-6)9(8(11)12)3-2-4-9/h5H,2-4H2,1H3,(H,11,12) |
Clé InChI |
KFVUXFYXJPNLKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NO1)C2(CCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13572278.png)
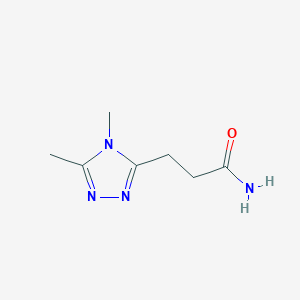
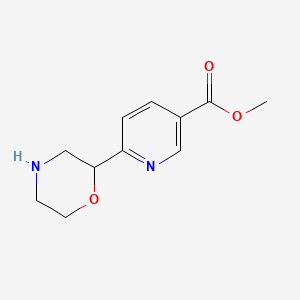


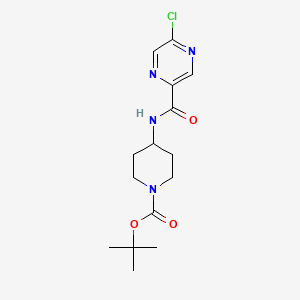

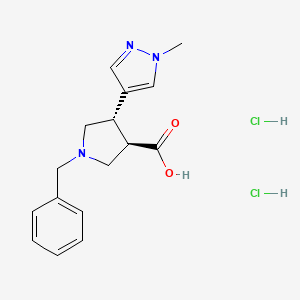
![4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13572328.png)
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)

